(E)-2-Fluorobenzaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

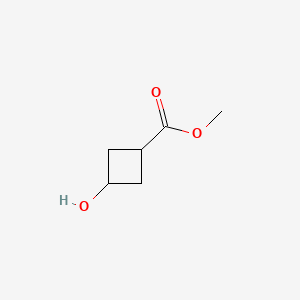

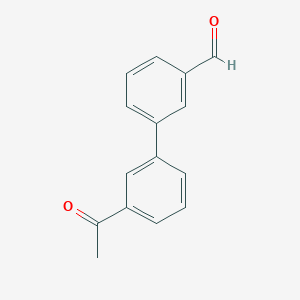

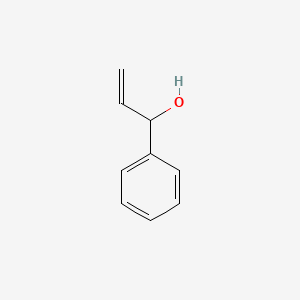

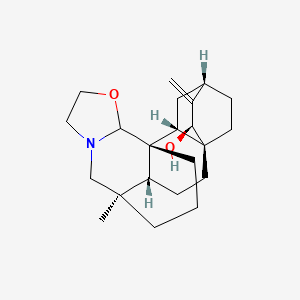

2-Fluorobenzaldoxime is a chemical compound with the molecular formula C7H6FNO . It is a derivative of benzaldoxime, which is characterized by the presence of a fluorine atom .

Synthesis Analysis

The synthesis of 2-Fluorobenzaldoxime has been described in a study on industrial aromatic nitriles via biocatalysis . The synthesis process involves the use of aldoxime dehydratase from Rhodococcus erythropolis N-771 (OxdRE) and other reagents .Molecular Structure Analysis

The molecular structure of 2-Fluorobenzaldoxime consists of a benzene ring with a fluorine atom and an aldoxime group attached to it . The ChemSpider ID for this compound is 5268623 .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluorobenzaldoxime include a molecular weight of 137.13 g/mol and a boiling point of 242.29°C . It is also soluble in water .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

2-Fluorobenzaldoxime and its derivatives have been explored for their potential in antitumor applications. Studies have found that fluoro-substituted benzothiazoles, closely related to 2-Fluorobenzaldoxime, show promising antitumor efficiency. These compounds exhibit significant cytotoxic activity in vitro against various cancer cell lines and have shown remarkable antitumor activity in vivo against melanoma, fibrosarcoma, and squamous cell carcinoma (Stojković et al., 2006). Another study revealed that 2-fluorobenzaldehyde retinoic acid conjugate inhibits cell proliferation in human glioma cells by suppressing the STAT3 activation pathway, indicating its potential for glioma treatment (Hao et al., 2015).

Synthesis and Pharmacology of Derivatives

Fluorine-containing pyridinealdoximes, which are chemically related to 2-Fluorobenzaldoxime, have been synthesized and assessed for their therapeutic potential. These compounds, including pentafluorobenzaldoxime, have been studied for their ability to bind to receptors and inhibit cell proliferation in various contexts (Timperley et al., 2011). Similarly, studies on raloxifene analogs containing modifications to the 2-arylbenzothiophene core, which could include fluorine substitutions, have been conducted to explore their potential as selective estrogen receptor modulators (Grese et al., 1997; Grese et al., 1998).

Synthesis Methods

Research has been conducted on the synthesis methods of fluorobenzaldehyde, an essential intermediate in the preparation of various chemicals including medicines and pesticides. This research provides insight into the industrial application of such synthesis processes (Qin, 2009).

Bioactivation and Toxicity Studies

Fluorotelomer alcohols, which are related to 2-Fluorobenzaldoxime, have been studied for their bioactivation in isolated rat hepatocytes, providing insights into the potential toxicity and mechanism of action of these compounds (Martin et al., 2009)

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 2-Fluorobenzaldoxime can be achieved through a reaction between 2-Fluorobenzaldehyde and hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "2-Fluorobenzaldehyde", "Hydroxylamine hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 2-Fluorobenzaldehyde in a suitable solvent.", "Add hydroxylamine hydrochloride and base to the solution.", "Heat the mixture under reflux for several hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with cold solvent and dry it under vacuum.", "Recrystallize the product from a suitable solvent to obtain pure 2-Fluorobenzaldoxime." ] } | |

CAS-Nummer |

451-79-6 |

Molekularformel |

C7H6FNO |

Molekulargewicht |

139.13 g/mol |

IUPAC-Name |

(NZ)-N-[(2-fluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H6FNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5- |

InChI-Schlüssel |

YPVOCNRPBFPDLO-UITAMQMPSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)/C=N\O)F |

SMILES |

C1=CC=C(C(=C1)C=NO)F |

Kanonische SMILES |

C1=CC=C(C(=C1)C=NO)F |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bromo[4-(4-morpholinylmethyl)phenyl]magnesium](/img/structure/B3415928.png)

![5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide](/img/structure/B3415937.png)